Oxybenzone

Overview

Description

It appears as pale-yellow crystals that are readily soluble in most organic solvents . Oxybenzone is widely used in sunscreen formulations, plastics, toys, furniture finishes, and other products to limit ultraviolet degradation . It was first synthesized in 1906 by chemists B. König and Stanisław Kostanecki in Germany .

Preparation Methods

Oxybenzone is produced by the Friedel-Crafts reaction of benzoyl chloride with 3-methoxy phenol . This reaction involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the formation of the desired product. The reaction conditions typically include anhydrous conditions and a controlled temperature to ensure the efficient production of this compound .

Chemical Reactions Analysis

Chlorination Reactions

Oxybenzone undergoes rapid chlorination when exposed to aqueous chlorine, particularly in swimming pools and treated water systems. The chlorination process can lead to various transformation products (TPs), some of which are toxic.

-

Kinetics of Reaction : The reaction between this compound and chlorine follows pseudo-first-order kinetics, with observed rate coefficients varying depending on pH levels. For instance, at pH 8-9, this compound can degrade rapidly, with over 90% loss occurring within 20 seconds at chlorine concentrations ranging from 10-75 µM .

-

Transformation Products : The main TPs identified include:

-

Monochlorinated this compound

-

Dichlorinated this compound

-

Tri-chloro-methoxyphenoyl

-

Chloroform (a disinfection byproduct)

-

These products can exhibit significant toxicity, raising concerns about the safety of chlorinated water sources .

Photodegradation

This compound also undergoes photodegradation when exposed to sunlight. This process can lead to the formation of reactive oxygen species (ROS) and other phototoxic metabolites.

-

Mechanism : Upon UV exposure, this compound can generate singlet oxygen and other ROS, which may react with organic molecules in the environment, leading to increased toxicity .

-

Photoproducts : Studies have identified several photoproducts resulting from the degradation of this compound under UV light, including:

-

Benzaldehyde

-

Benzoic acid

-

Hydroxy derivatives of benzophenone

-

These photoproducts can enhance the photodegradation rates of other compounds in aquatic systems .

Transformation Products from Chlorination

| Compound ID | Parent Ion | Major Fragmentation Ions |

|---|---|---|

| BP3 | 229 (M + H)+ | 105, 151 |

| BP3-TP1 | 106 (M – H)+ | N/A |

| BP3-TP2 | 122 (M – H)+ | N/A |

| BP3-TP3 | 153 (M + H)+ | 109, 135 |

| BP3-TP4 | 183 (M + H)+ | 105 |

| BP3-TP5 | 199 (M + H)+ | 105, 121 |

| BP3-TP6 | 213 (M + H)+ | 153, 181, 198 |

Rate Coefficients for Chlorination Reactions

| pH Level | k_obs (M⁻¹ s⁻¹) for this compound |

|---|---|

| 6 |

text|

| 8 |

|

| 9 |

|

These tables illustrate the significant transformation processes this compound undergoes during chlorination and photodegradation.

Environmental Impact and Toxicity

The transformation products resulting from the reactions involving this compound have been shown to possess varying degrees of toxicity:

-

Genotoxicity : Studies indicate that chlorinated byproducts exhibit heightened genotoxicity compared to the parent compound .

-

Ecotoxicological Effects : Research has demonstrated that these transformation products can adversely affect aquatic organisms, including corals and fish, leading to concerns about their ecological impact.

Scientific Research Applications

Sunscreens and Personal Care Products

Oxybenzone is predominantly utilized in sunscreens due to its ability to absorb UV radiation effectively. It protects the skin from harmful UVB and short-wave UVA rays, making it a staple ingredient in many formulations.

- Effectiveness : Studies have shown that this compound can achieve significant plasma concentrations after application, with one study reporting levels exceeding the FDA's threshold for concern within hours of use .

- Safety Concerns : Despite its effectiveness, concerns regarding its safety have emerged. Research indicates potential endocrine-disrupting effects and possible links to breast cancer and endometriosis . However, long-term studies have not conclusively demonstrated acute toxicity in humans .

Environmental Impact

The environmental implications of this compound are significant, particularly concerning marine ecosystems.

- Coral Reefs : this compound has been linked to coral bleaching and mortality. A study found that exposure to this compound under sunlight conditions led to the death of anemones, which serve as proxies for corals . This has prompted regulatory actions, such as Hawaii's ban on sunscreens containing this compound .

- Aquatic Life : Research indicates that this compound is toxic to various marine organisms, including fish and algae. It disrupts reproductive processes in fish and alters the development of aquatic life forms .

Pharmaceutical and Cosmetic Applications

This compound is also investigated for its potential uses in pharmaceuticals and cosmetics beyond sun protection.

- Color Additive Research : this compound has been studied as a color additive in various consumer products, highlighting its versatility in enhancing product appeal while providing UV protection .

- Pharmaceutical Formulations : Its properties are being explored for incorporation into drug delivery systems where UV protection is necessary .

Regulatory and Safety Evaluations

The ongoing scrutiny of this compound's safety profile has led to extensive research and regulatory evaluations.

- Toxicological Studies : The National Toxicology Program has conducted studies assessing the carcinogenic potential of this compound, finding equivocal evidence of carcinogenic activity in certain animal models .

- Public Health Recommendations : The FDA has called for further studies on this compound's safety due to its widespread use and potential health risks associated with systemic absorption .

Table 1: Summary of this compound's Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Sunscreens | UV filter for skin protection | Effective but raises safety concerns |

| Environmental Impact | Toxicity to marine life | Linked to coral bleaching; regulatory bans |

| Pharmaceutical/Cosmetic Use | Potential color additive; drug delivery systems | Versatile applications; ongoing research |

| Regulatory Evaluations | Safety assessments by NTP and FDA | Equivocal evidence of carcinogenicity; need for more studies |

Table 2: Plasma Concentrations of this compound

| Formulation Type | Maximum Plasma Concentration (ng/mL) | Time to Reach Maximum Concentration (hours) |

|---|---|---|

| Lotion | 258.1 | 2 |

| Aerosol Spray | 180.1 | 2 |

Case Study 1: this compound’s Effect on Coral Reefs

A research study conducted by Stanford University revealed that this compound significantly increases coral mortality rates when exposed to sunlight. The study utilized anemones as stand-ins for corals, demonstrating that this compound makes sunlight toxic to these organisms, contributing to ecological degradation in marine environments .

Case Study 2: Regulatory Actions in Hawaii

In response to mounting evidence regarding the environmental impact of this compound, Hawaii became the first state to ban sunscreens containing this compound. This regulatory action was driven by research indicating that this compound contributes to coral reef damage and poses risks to marine biodiversity .

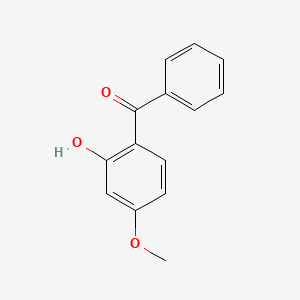

Mechanism of Action

Oxybenzone exerts its effects by absorbing ultraviolet light in the UV-B (280–315 nm) and short-wavelength UV-A (315–355 nm) ranges . This absorption prevents the ultraviolet light from penetrating the skin and causing damage. The hydroxyl group in this compound is hydrogen-bonded to the ketone, which contributes to its light-absorption properties . This interaction allows this compound to effectively dissipate the absorbed energy as heat, protecting the skin from ultraviolet-induced damage .

Comparison with Similar Compounds

Oxybenzone is often compared with other ultraviolet light absorbers used in sunscreens, such as avobenzone and octinoxate .

Avobenzone: Absorbs ultraviolet light over a wider range of wavelengths but is less stable under light exposure compared to this compound.

Octinoxate: Primarily absorbs ultraviolet-B light and is often used in combination with other ultraviolet absorbers for broad-spectrum protection.

This compound is unique in its ability to absorb both ultraviolet-B and short-wavelength ultraviolet-A light, making it a versatile and effective ingredient in sunscreen formulations .

Biological Activity

Oxybenzone, also known as benzophenone-3, is a widely used organic compound found in many sunscreen products due to its ability to absorb ultraviolet (UV) radiation. While it provides essential protection against UV exposure, emerging research has raised concerns about its biological activity, particularly regarding its potential endocrine-disrupting effects and toxicity in various organisms.

Overview of Biological Activity

This compound exhibits various biological activities that can impact both human health and environmental systems. It acts as a UV filter, protecting the skin from harmful radiation. However, studies have shown that it can also interfere with hormone functions, leading to developmental and reproductive issues in animal models.

- Endocrine Disruption : this compound has been identified as an endocrine disruptor, which means it can interfere with the normal functioning of hormones in the body. Research indicates that it may mimic estrogen, potentially leading to hormonal imbalances and associated health risks such as reproductive issues and increased cancer risk .

- Toxicity in Animal Models : Case studies involving animal models have demonstrated that exposure to this compound during critical developmental periods can result in significant morphological changes and altered hormone receptor expression in mammary glands . For instance, a study on BALB/c mice exposed to this compound during gestation showed changes in mammary gland morphology and increased cell proliferation, particularly at higher doses .

Case Studies

- Mammary Gland Morphology : A study investigated the effects of perinatal exposure to this compound on mammary gland morphology in mice. The findings indicated that low doses (30 μg/kg/day) led to notable changes in the structure of mammary tissue, including increased adipocyte size and a higher number of mast cells .

- Embryo/Fetal Development : Research conducted on Sprague-Dawley rats assessed the impact of this compound on embryo/fetal development. While no significant adverse effects were observed on fetal development at high doses (10,000 and 30,000 ppm), maternal toxicity was noted, including alterations in hematological parameters .

Data Table: Summary of Key Findings

Environmental Impact

This compound is not only a concern for human health but also poses risks to environmental health, particularly marine ecosystems. Studies indicate that this compound can cause coral bleaching and other detrimental effects on marine life when washed off into oceans .

Q & A

Basic Research Questions

Q. What standardized methods are used to detect and quantify oxybenzone in aquatic ecosystems?

- Methodology : Common approaches include liquid chromatography-mass spectrometry (LC-MS) and gas chromatography (GC) paired with fluorescence or UV detection. For biosensor-based detection, engineered Saccharomyces cerevisiae with a two-plasmid system can be employed, where this compound induces LacZ gene expression via GEM protein activation . Microscale thermophoresis (MST) is another advanced technique, using aptamers to measure binding affinities between this compound and DNA oligonucleotides, with data analyzed via 2Bind software .

Q. What chemical properties of this compound influence its environmental persistence and bioavailability?

- Methodology : Key properties include its logP (octanol-water partition coefficient) of ~3.8, indicating moderate hydrophobicity, and a molar mass of 228.24 g/mol. Structural features like the benzophenone core and methoxy/hydroxy groups (SMILES:

COc2ccc(C(=O)c1ccccc1)c(O)c2) contribute to UV absorption and reactivity. Computational modeling (e.g., SDF/MOL files) can predict degradation pathways and environmental partitioning .

Q. What are the established toxicological effects of this compound on marine organisms?

- Methodology : Standardized toxicity assays use model organisms like sea urchins (Strongylocentrotus purpuratus). Embryos are exposed to this compound at gastrula stages, with developmental abnormalities quantified via light microscopy. Concentrations ≥1 ppm often inhibit skeletal formation, and data are compared to controls using ANOVA with post-hoc tests .

Advanced Research Questions

Q. How can contradictions between in vitro and in vivo studies on this compound’s endocrine-disrupting effects be resolved?

- Methodology : Dose-response alignment is critical. For example, Schlumpf et al. (2001) reported uterotropic effects in rats at oral doses equivalent to 1,000 years of human topical application. Meta-analyses should normalize doses across studies (e.g., µg/kg/day) and account for metabolic differences (e.g., hepatic glucuronidation in humans vs. rodents). Cross-species extrapolation models (e.g., physiologically based pharmacokinetic modeling) can reconcile discrepancies .

Q. What experimental designs optimize the assessment of this compound’s transdermal absorption in human studies?

- Methodology : Randomized controlled trials (RCTs) with isotopic labeling (e.g., ¹⁴C-oxybenzone) track systemic absorption. Urinary excretion kinetics are measured via LC-MS, while confocal Raman spectroscopy quantifies dermal retention. Participant selection must control for variables like skin type (Fitzpatrick scale) and sunscreen formulation (e.g., emulsion vs. spray) .

Q. How can environmental monitoring protocols account for this compound’s spatial and temporal variability in coastal ecosystems?

- Methodology : High-frequency sampling paired with GIS mapping identifies hotspots (e.g., tourist beaches). Passive samplers (e.g., POCIS) deployed for 14-day intervals capture temporal trends. Data integration with ancillary parameters (e.g., salinity, turbidity) requires multivariate regression models to distinguish anthropogenic inputs from natural degradation .

Q. What novel biosensor platforms enhance sensitivity in detecting low-concentration this compound in complex matrices?

- Methodology : Aptamer-based systems (e.g., MST) offer picomolar sensitivity. For field deployment, CRISPR-dCas12a reporters linked to this compound-specific aptamers enable visual readouts. Validation requires spiking recovery tests in seawater and comparison to LC-MS gold standards .

Q. How can policy frameworks translate mechanistic research on this compound into regulatory action?

- Methodology : Comparative risk assessment models evaluate policy alternatives (e.g., bans, thresholds). Cost-benefit analyses incorporate ecological tipping points (e.g., coral larval mortality thresholds) and socioeconomic factors. Stakeholder engagement with dermatologists and environmental agencies ensures science communication clarity .

Properties

IUPAC Name |

(2-hydroxy-4-methoxyphenyl)-phenylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-11-7-8-12(13(15)9-11)14(16)10-5-3-2-4-6-10/h2-9,15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXGLGDHPHMLXJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Record name | 2-HYDROXY-4-METHOXYBENZOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20502 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3022405 | |

| Record name | 2-Hydroxy-4-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-hydroxy-4-methoxybenzophenone appears as white to off-white or light yellow powder. (NTP, 1992), Dry Powder; Liquid, Colorless solid; [Hawley] Pale yellow powder; [MSDSonline], Solid | |

| Record name | 2-HYDROXY-4-METHOXYBENZOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20502 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methanone, (2-hydroxy-4-methoxyphenyl)phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Oxybenzone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3113 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Oxybenzone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

302 to 320 °F at 5 mmHg (NTP, 1992) | |

| Record name | 2-HYDROXY-4-METHOXYBENZOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20502 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxybenzone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01428 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Flash Point |

100 °C (212 °F) - closed cup | |

| Record name | 2-Hydroxy-4-methoxybenzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), In water, 3.7 mg/L at 25 °C, Readily soluble in most organic solvents; freely soluble in alcohol and toluene; practically insoluble in water, Soluble in carbon tetrachloride, Solubility in various solvents (in percent): ethanol, 6%; acetone, >20%; chloroform, >20%; glycerin,<0.01%; isopropyl stearate, 9%; olive oil, 9%; peanut oil, 9%, 1.28e-01 g/L | |

| Record name | 2-HYDROXY-4-METHOXYBENZOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20502 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxy-4-methoxybenzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxybenzone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Density |

1.32 at 25 °C | |

| Record name | 2-Hydroxy-4-methoxybenzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000142 [mmHg] | |

| Record name | Oxybenzone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3113 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

Oxybenzone absorbs UV-A ultraviolet rays, preventing them from reaching the skin., Hirschsprung's disease (HSCR) is neonatal intestinal abnormality which derived from the failure of enteric neural crest cells migration to hindgut during embryogenesis from 5 to 12 weeks. Currently, the knowledge of environmental factors contributing to HSCR is still scarce. Benzophenone-3 (BP-3) is one of the most widely used UV filters, and has weak estrogen and strong anti-androgenic effects. In order to examine the effect of maternal BP-3 exposure on development of offspring and explore the potential mechanism, we conducted case and control study and in vitro study. In this work, BP-3 concentrations in maternal urine was detected by ultra-high performance liquid chromatography. Besides, we investigated the cytotoxicity and receptor tyrosine kinase (RET) expression in cells exposed to BP-3. The results showed that maternal BP-3 exposure was associated with offspring's HSCR in the population as well as inhibited migration of 293T and SH-SY5Y cells. What's more, we discovered dose-response relationship between RET expression and BP-3 exposure dose, and miR-218 and some other genes involved in SLIT2/ROBO1-miR-218-RET/PLAG1 pathway were also related to BP-3 exposure. Therefore, we deduced that BP-3 influenced cell migration via SLIT2/ROBO1-miR-218-RET/PLAG1 pathway. Our study firstly revealed the relationship between maternal BP-3 exposure and HSCR as well as its potential mechanism., Diminish the penetration of ultraviolet (UV) light through the epidermis by absorbing UV radiation within a specific wavelength range. The amount and wavelength of UV radiation absorbed are affected by the molecular structure of the sunscreen agent. /Sunscreen agents, topical/, Radiation is absorbed by chemical sunscreens when the electron energy level of the drug is raised from its ground state to a higher energy level or excited state. Chromophore groups (C=C, C=O, O-N=O) with loosely held electrons are easily excited by radiation. Compounds which have several chromophore groups in optimal positions have high absorbance over a broad range of wavelengths. Chemical sunscreens are usually agents that absorb not less than 85% of UVB radiation (thus preventing burning) but may permit transmission of UVA radiation (thus allowing tanning). Some sunscreens may absorb wavelengths over a range that is slightly wider or narrower than that of UVB. All PABA derivatives absorb wavelengths of approximately 290-320 nm, benzophenone derivatives absorb wavelengths of approximately 250-360 nm, cinnamic acid derivatives absorb wavelengths of 280-320 nm, and salicylate derivatives and other miscellaneous chemical sunscreens absorb wavelengths of about 270-320 nm., The wavelength to which the skin is maximally sensitive had been accepted for many years to be 296.7 nm; however, recent evidence suggests that the most erythemogenic UVB wavelength may be slightly lower (e.g., somewhere in the range of 292-295 nm). In addition, of the stronger burning wavelengths that reach the earth's surface, most are approximately 310 nm. Therefore, sunscreens that maximally absorb UVB radiation near either of these wavelengths are particularly effective at preventing sunburn. Maximum absorbance occurs at about 290 nm for PABA, at about 295 nm for glyceryl-p-aminobenzoate, and at about 310 nm for the remaining PABA derivatives. Maximum absorbance occurs at 280-290 nm for benzophenone derivatives, at 310 nm for cinnamic acid derivatives with the exception of diethanolamine-p-methoxycinnamate which has its maximum absorbance at 290 nm, and at 300-305 nm for salicylate derivatives and other miscellaneous sunscreens. /Sunscreens/ | |

| Record name | Oxybenzone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01428 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Hydroxy-4-methoxybenzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Impurities/accompanying contaminants: Organic solvents: < 0.01% Xylene; Polycyclic aromatic hydrocarbons: < 10 ppb (total); Benzo(a)-pyrene: < 1 ppb; Heavy metals: < 10 ppm. | |

| Record name | 2-Hydroxy-4-methoxybenzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals, Crystals from isopropanol, White yellowish, cream colored powder, Pale yellow powder | |

CAS No. |

131-57-7 | |

| Record name | 2-HYDROXY-4-METHOXYBENZOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20502 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Hydroxy-4-methoxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131-57-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Oxybenzone [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000131577 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxybenzone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01428 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | oxybenzone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | oxybenzone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7778 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, (2-hydroxy-4-methoxyphenyl)phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Hydroxy-4-methoxybenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3022405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Oxybenzone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.575 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OXYBENZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95OOS7VE0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxy-4-methoxybenzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxybenzone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

151 °F (NTP, 1992), 65.5 °C | |

| Record name | 2-HYDROXY-4-METHOXYBENZOPHENONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20502 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Oxybenzone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01428 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Hydroxy-4-methoxybenzophenone | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4503 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Oxybenzone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015497 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.